molecular formula C8H9NO2 B554971 L-Phenylglycine CAS No. 2935-35-5

L-Phenylglycine

Cat. No.: B554971
CAS No.: 2935-35-5
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-ZETCQYMHSA-N
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Description

L-Phenylglycine is an amide that belongs to the group of pyridoxal phosphate analogues . It has been shown to be a response element for enzymes and natural compounds in Escherichia coli and Saccharomyces cerevisiae . It inhibits aminotransferase activity, dopamine synthesis, and microbial metabolism in these organisms .


Synthesis Analysis

A multi-enzyme cascade for efficient production of this compound (L-Phg) from biobased L-phenylalanine (L-Phe) has been reported . The process involved engineering Escherichia coli for expressing L-amino acid deaminase (LAAD) from Proteus mirabilis, hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, (S)-mandelate dehydrogenase (SMDH) from Pseudomonas putida, the endogenous aminotransferase (AT) encoded by ilvE and L-glutamate dehydrogenase (GluDH) from E. coli .


Molecular Structure Analysis

This compound has a molecular formula of C8H9NO2 . Its average mass is 151.163 Da and its monoisotopic mass is 151.063324 Da . It has one defined stereocentre .


Chemical Reactions Analysis

Biochemical reactions targeted by genetic engineering, such as the HpgAT catalyzed reaction resulting in D-Phg production, PaaABCDE-catalyzed Phenylacetyl-CoA degradation, and SnbDE-catalyzed incorporation of L-Phg into PI, have been highlighted .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 288.7±28.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.8±3.0 kJ/mol . Its flash point is 128.4±24.0 °C .

Scientific Research Applications

  • L-Phg is a rare non-proteinogenic amino acid involved in the biosynthesis of certain antibiotics and peptides. It's utilized in the fermentative production of D-phenylglycine, an enantiomer used in the fine chemical industry for semi-synthetic β-lactam antibiotics (Moosmann et al., 2020).

  • The enzyme PglE, involved in the final reaction step of L-Phg biosynthesis, has been biochemically characterized, indicating a novel biosynthetic pathway for L-Phg (Osipenkov et al., 2017).

  • Research has been conducted on the heterologous pathway for producing L-Phg from glucose in E. coli. This involves engineering Escherichia coli with synthetic genes for L-Phg formation (Shuang Liu et al., 2014).

  • L-Phg has been produced from racemic mandelic acid using engineered E. coli, demonstrating its potential as an intermediate for pharmaceuticals, food additives, and agrochemicals (Tang et al., 2020).

  • The metabolic engineering of E. coli for the production of D-phenylglycine, a derivative of L-Phg, has been explored, indicating its importance as a building block for penicillins and cephalosporins (Müller et al., 2006).

  • Phenylglycine derivatives have been studied for their potential in CNS drug delivery, leveraging the brain endothelial large neutral amino acid carrier (Reichel et al., 2000).

  • A study on L-phenylglycine aminotransferase using L-phenylalanine as the amino donor has been conducted, suggesting a novel method for L-Phg biosynthesis (Shuang Liu et al., 2016).

Mechanism of Action

Mode of Action

The interaction of L-Phg with its targets involves several mechanisms:

Pharmacokinetics

The pharmacokinetic properties of L-Phg impact its bioavailability:

Result of Action

The molecular and cellular effects of L-Phg are diverse:

Action Environment

Environmental factors play a role in L-Phg’s efficacy and stability:

Safety and Hazards

If breathed in, the person should be moved into fresh air . If not breathing, artificial respiration should be given . Skin and eyes should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . Dust formation should be avoided .

Future Directions

Enantiopure amino acids are of particular interest in the agrochemical and pharmaceutical industries . A novel L-Phenylglycine biosynthetic pathway via the PglE reaction was reported in Streptomyces pristinaespiralis . This work demonstrated a concise four-step enzymatic cascade for the L-Phg synthesis from biobased L-Phe, with a potential for future industrial applications .

Biochemical Analysis

Biochemical Properties

L-Phenylglycine is involved in biochemical reactions through the co-expression of leucine dehydrogenase from Bacillus cereus (BcLeuDH) and NAD±dependent mutant formate dehydrogenase from Candida boidinii (CbFDHA10C) in Escherichia coli . These enzymes interact with this compound, facilitating its conversion from benzoylformic acid .

Cellular Effects

The effects of this compound on cells are primarily observed in its role in the synthesis of antibiotics and antitumor compounds . It influences cell function by participating in these synthesis processes, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from benzoylformic acid through the action of BcLeuDH and CbFDHA10C . This process involves enzyme activation and changes in gene expression within the host organism .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are observed in its role in the synthesis of antibiotics and antitumor compounds . Information on its stability, degradation, and long-term effects on cellular function is subject to the specific conditions of each experiment .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are subject to the specific conditions of each experiment . Its effects can vary depending on the dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of antibiotic and antitumor compound synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with enzymes and cofactors in its metabolic pathways . These interactions can affect its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by its role in the metabolic pathways of antibiotic and antitumor compound synthesis . It may be directed to specific compartments or organelles based on the requirements of these pathways .

Properties

IUPAC Name

(2S)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022916
Record name L-Phenylglycine
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2935-35-5, 69-91-0
Record name L-Phenylglycine
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Record name Phenylglycine, L-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-
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Record name L-Phenylglycine
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Record name L-(+)-α-phenylglycine
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Record name α-phenylglycine
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Record name PHENYLGLYCINE, L-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of L-phenylglycine?

A1: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. These include:* IR Spectroscopy: Provides information about functional groups present in the molecule. [, , , , ]* 1H NMR and 13C NMR Spectroscopy: Offer insights into the structure and connectivity of atoms within the molecule. [, , , , , ]* Mass Spectrometry (MS): Useful for determining the molecular weight and fragmentation pattern of the molecule. [, , , , ]

Q3: Are there any studies on the conformational structures of this compound?

A3: Yes, conformational studies using techniques like photoionization and double resonance spectroscopy, combined with ab initio calculations, have been performed on jet-cooled this compound. These studies revealed the presence of a conformer with a free OH band for the carboxyl group, differing from those identified through microwave spectroscopy. []

Q4: How stable is this compound under different conditions?

A4: While specific stability data under various conditions is limited in the provided research, this compound's use in diverse applications suggests it possesses reasonable stability. Notably, it is utilized in processes involving organic solvents, high temperatures, and varying pH levels, indicating its resilience. [, , , , , ]

Q5: What is the role of this compound in chiral separations?

A5: this compound serves as a valuable building block for synthesizing chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC). These CSPs, often immobilized on silica gel, enable the separation of enantiomers based on their differential interactions with the chiral environment provided by the this compound moiety. [, , , , ]

Q6: Can you explain how this compound-based CSPs work?

A6: this compound-based CSPs create a chiral environment within the HPLC column. As a racemic mixture passes through the column, the enantiomers interact differently with the CSP due to stereochemical differences. This leads to varying retention times, facilitating separation. [, , , , ]

Q7: Has this compound been used in the synthesis of other valuable compounds?

A7: Yes, this compound is a key intermediate in the synthesis of various pharmaceuticals, including the antibiotics ampicillin and cephalexin. Its enantiomeric purity is crucial in these applications to ensure drug efficacy and safety. []

Q8: Have molecular simulations been used to study this compound?

A8: Yes, molecular simulations have been employed to investigate the chiral separation mechanisms of racemic D/L-phenylglycine using materials like thermolysin crystals as stationary phases. These simulations provide insights into the interactions between the enantiomers and the chiral selector, aiding in the rational design of novel stationary phases and optimization of separation processes. []

Q9: Has molecular docking been used to study this compound?

A9: Molecular docking techniques have been employed to study the chiral recognition mechanisms of this compound derivatives with chiral selectors like (S,S)-Whelk-O1. These studies provide valuable information on the molecular interactions, conformations, and binding affinities between the enantiomers and the chiral selector, contributing to a deeper understanding of enantioselectivity and elution order in chromatographic separations. []

Q10: How do modifications to the this compound structure affect its activity?

A10: Research on this compound analogs, particularly in the context of peptide synthesis and histone deacetylase (HDAC) inhibition, reveals the impact of structural modifications on activity:

  • Substitution at the para position of the phenyl ring: Introducing various substituents (e.g., -OH, -NO2, -NH2) at the para position of the phenyl ring significantly influences the activity of this compound derivatives. [, ]
  • Presence of the β-methylene group: The presence of the β-methylene group in L-phenylalanine compared to this compound has been shown to play a crucial role in determining the susceptibility of their respective ester derivatives to trypsin-catalyzed hydrolysis. []

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